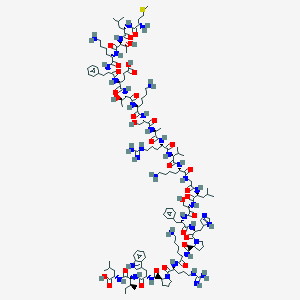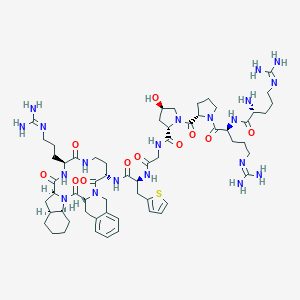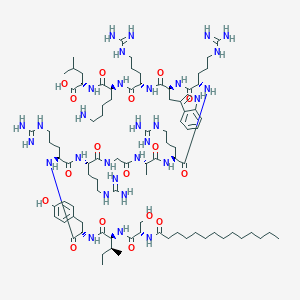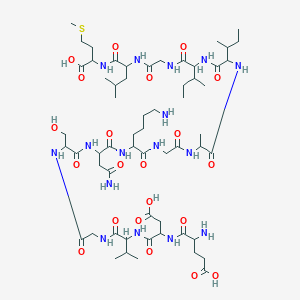
Xenin
Übersicht
Beschreibung
Xenin is a peptide hormone secreted from the chromogranin A-positive enteroendocrine cells called the K-cells in the mucous membrane of the duodenum and stomach of the upper gut . The peptide has been found in humans, dogs, pigs, rats, and rabbits .
Synthesis Analysis
Xenin is a regulatory peptide first isolated from the human gastric mucosa . Studies demonstrate that xenin has appetite suppressive effects and modulates glucose-induced insulin secretion .
Molecular Structure Analysis
Xenin is a peptide with a molecular formula of C139H224N38O32S and a molecular weight of 2971.6 g/mol . It is structurally related to the amphibian peptide xenopsin and to the neuropeptide neurotensin .
Physical And Chemical Properties Analysis
Xenin is a peptide with a molecular formula of C139H224N38O32S and a molecular weight of 2971.6 g/mol . It is synthesized and secreted into the circulation from a subpopulation of chromogranin A-positive enteroendocrine K-cells .
Wissenschaftliche Forschungsanwendungen
1. Role in Gastrointestinal Motility
Xenin, identified in the duodenal mucosa, impacts gastrointestinal motility. It's associated with the phases of the migrating motor complex, influencing both interdigestive and postprandial duodenojejunal motility. This suggests its significant role in modulating these processes in humans (Feurle et al., 2001).
2. Xenin's Biological Activities
Xenin has a range of biological activities, such as inhibiting pentagastrin-stimulated acid secretion, inducing pancreatic secretion, and affecting intestinal motility. It interacts with neurotensin receptors in the gut and is released into circulation postprandially (Feurle, 1998).
3. Ancient Regulatory Peptide
Xenin exhibits high homology across species, suggesting its ancient evolutionary significance. It's considered potentially more ancient and significant than previously thought, with motifs found in organisms ranging from prokaryotes to vertebrates (Maryanovich et al., 2018).
4. Regulation of Feeding and Energy Balance
Xenin influences feeding and energy balance, independent of known pathways like leptin and melanocortins. It acts through the hypothalamus to regulate food intake, suggesting its potential as a satiety factor (Leckstrom et al., 2009).
5. Effects on Gallbladder Contractions
Xenin induces gallbladder and jejunal contractions, with its action mediated through cholinergic pathways. This indicates its role in modulating gastrointestinal motility and potentially aiding digestion (Kamiyama et al., 2007).
6. Role as an Anorexigen in Goldfish
In goldfish, xenin acts as an anorexigen, influencing appetite regulation. This study expands the understanding of xenin's role in appetite regulation across species (Kerbel et al., 2018).
7. Cellular Origin in Gastro-Entero-Pancreatic System
Xenin's cellular origin was traced to specific endocrine cells in the duodenal and jejunal mucosa of humans and other mammals. This discovery aids in understanding the physiological roles and distribution of xenin in different species (Anlauf et al., 2000).
Wirkmechanismus
Target of Action
Xenin is a peptide hormone secreted from the chromogranin A-positive enteroendocrine cells, also known as K-cells, in the mucous membrane of the duodenum and stomach of the upper gut . It is co-secreted with the incretin hormone, glucose-dependent insulinotropic polypeptide (GIP) . Xenin is believed to play a key role in glucose homeostasis and potentiate the insulinotropic effect of GIP .
Mode of Action
Xenin interacts with its targets to modulate glucose-induced insulin secretion . It has been shown to exert beneficial effects on inhibiting food intake and stimulating pancreatic beta-cell insulin release . Xenin-25, a stable and longer-acting analogue of Xenin, has been found to retain significant glucose-lowering activity .
Biochemical Pathways
Xenin and GIP share amino acid sequence homology, activate similar receptors, and possess some notable parallels in their bioactivity profiles . Both hormones stimulate appetite suppression and modulate insulin secretion and glucose homeostasis .
Pharmacokinetics
It is known that native xenin-25 is rapidly degraded by serum enzymes to yield truncated metabolites . These metabolites, such as Xenin 18–25, have been shown to possess significant biological actions .
Result of Action
The biological actions of Xenin include its ability to augment insulin secretion, induce satiety effects, and restore GIP sensitivity . These actions earmark Xenin as an attractive antidiabetic candidate . Sustained administration of a stable analogue of Xenin-25 exerts a spectrum of beneficial metabolic effects .
Action Environment
The action of Xenin is influenced by various environmental factors. For instance, the presence of glucose enhances the overall insulin secretory effect of Xenin . Furthermore, the efficacy of Xenin can be influenced by the diet of the individual, as shown in studies involving diabetic mice fed with a high-fat diet .
Safety and Hazards
Zukünftige Richtungen
Recent studies have highlighted the stability and metabolic benefits of Ψ-xenin-6 alone, and in combination with established anti-diabetic therapies . Currently, there is a lack of clinically approved therapies aimed at restoring GIP bioactivity in type 2 diabetes mellitus, thus xenin could hold real promise as a diabetes therapy .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C139H224N38O32S/c1-15-79(10)111(132(203)169-103(137(208)209)64-77(6)7)173-126(197)101(67-85-69-152-89-41-23-22-40-87(85)89)167-130(201)107-49-34-59-176(107)135(206)96(47-33-58-151-139(147)148)163-117(188)91(43-25-29-54-141)159-129(200)106-48-35-60-177(106)136(207)102(68-86-70-149-74-154-86)168-124(195)100(66-84-38-20-17-21-39-84)166-128(199)105(73-179)171-122(193)97(62-75(2)3)156-108(182)71-153-116(187)90(42-24-28-53-140)160-131(202)110(78(8)9)172-120(191)94(46-32-57-150-138(145)146)157-114(185)80(11)155-127(198)104(72-178)170-119(190)93(45-27-31-56-143)162-133(204)112(81(12)180)174-121(192)95(50-51-109(183)184)158-123(194)99(65-83-36-18-16-19-37-83)165-118(189)92(44-26-30-55-142)161-134(205)113(82(13)181)175-125(196)98(63-76(4)5)164-115(186)88(144)52-61-210-14/h16-23,36-41,69-70,74-82,88,90-107,110-113,152,178-181H,15,24-35,42-68,71-73,140-144H2,1-14H3,(H,149,154)(H,153,187)(H,155,198)(H,156,182)(H,157,185)(H,158,194)(H,159,200)(H,160,202)(H,161,205)(H,162,204)(H,163,188)(H,164,186)(H,165,189)(H,166,199)(H,167,201)(H,168,195)(H,169,203)(H,170,190)(H,171,193)(H,172,191)(H,173,197)(H,174,192)(H,175,196)(H,183,184)(H,208,209)(H4,145,146,150)(H4,147,148,151)/t79-,80-,81+,82+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-,113-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHVLSACPFUBDY-QCDLPZBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C139H224N38O32S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162609 | |
| Record name | Xenin 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2971.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xenin | |
CAS RN |
144092-28-4 | |
| Record name | Xenin 25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xenin 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)




![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B549517.png)




